molecular formula C11H11N B13997366 2-(2-Methylprop-1-enyl)benzonitrile CAS No. 918812-05-2

2-(2-Methylprop-1-enyl)benzonitrile

Cat. No.: B13997366
CAS No.: 918812-05-2
M. Wt: 157.21 g/mol
InChI Key: LZUCACXYWVPXNH-UHFFFAOYSA-N
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Description

2-(2-Methylprop-1-enyl)benzonitrile: is an organic compound with the molecular formula C11H11N . It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-methylprop-1-enyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylprop-1-enyl)benzonitrile typically involves the reaction of benzonitrile with isobutylene under specific conditions. One common method is the Friedel-Crafts alkylation, where benzonitrile reacts with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of benzonitrile and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylprop-1-enyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(2-Methylprop-1-enyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may serve as a model compound for understanding the metabolism and toxicity of nitriles .

Medicine: This compound could be investigated for its potential as a precursor in drug synthesis .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-1-enyl)benzonitrile depends on its chemical reactivity. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The compound’s interaction with biological molecules, such as enzymes and receptors, can influence its biological activity. The exact molecular targets and pathways involved would require further experimental investigation .

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzonitrile
  • 2-Aminobenzonitrile
  • 2-Cyano-1-aminobenzene
  • 2-Cyanoaniline

Comparison: 2-(2-Methylprop-1-enyl)benzonitrile is unique due to the presence of the 2-methylprop-1-enyl group, which imparts distinct chemical properties compared to other benzonitrile derivativesFor example, the presence of the alkyl group can affect the compound’s solubility, boiling point, and interaction with other molecules .

Properties

CAS No.

918812-05-2

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)benzonitrile

InChI

InChI=1S/C11H11N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-7H,1-2H3

InChI Key

LZUCACXYWVPXNH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1C#N)C

Origin of Product

United States

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